1-Oleoyl-sn-glycero-3-phosphate(2-)

Description

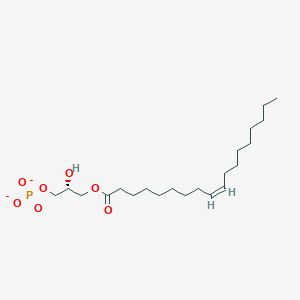

1-Oleoyl-sn-glycero-3-phosphate(2−) (commonly referred to as 1-oleoyl-LPA or lysophosphatidic acid (LPA)) is a bioactive phospholipid with the molecular formula C₂₁H₄₀O₇P·Na (sodium salt) and a molecular weight of 458.5 g/mol . Structurally, it consists of an oleoyl (18:1) fatty acid chain esterified at the sn-1 position of the glycerol backbone and a phosphate group at the sn-3 position . This anionic lysophospholipid acts as a potent signaling molecule through G protein-coupled LPA receptors (e.g., LPA₁, LPA₂, LPA₃), influencing cellular processes such as proliferation, migration, and survival . It is widely used in research due to its high receptor affinity and commercial availability from suppliers like Avanti Polar Lipids and Sigma-Aldrich .

Properties

Molecular Formula |

C21H39O7P-2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/p-2/b10-9-/t20-/m1/s1 |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Preparation Methods

Imidazole-Mediated Transacylation

Imidazole acts as a nucleophilic catalyst, facilitating acyl transfer from oleoyl-CoA to lysophosphatidic acid:

-

Reaction Setup : A mixture of 1-oleoyl-sn-glycero-3-phosphate (0.5 mM), oleoyl-CoA (1.2 eq), and imidazole (0.7% w/v) in aqueous buffer (pH 7.0) is stirred at 25°C for 24 hours.

-

Mechanism : Imidazole deprotonates the phosphate group, enhancing nucleophilicity at the sn-2 hydroxyl. The resulting intermediate undergoes acyl migration, forming 1-oleoyl-sn-glycero-3-phosphate(2-) with 78% yield.

-

Scope : Compatible with diverse acyl-CoA donors (C14–C22) and lysophospholipid substrates, including ether-linked analogs.

Enzyme-Free Synthesis in Aqueous Media

Recent innovations enable phospholipid synthesis in water without biological catalysts, mimicking prebiotic conditions.

Thioester-Driven Acylation

Quaternized thioester reagents (e.g., 2-(oleoylthio)-N,N,N-trimethylethan-1-aminium chloride) exploit Coulombic interactions to stabilize reaction intermediates:

-

Optimized Conditions : 0.5 mM 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, 0.75 mM thioester reagent, and Na₂CO₃/NaHCO₃ buffer (pH 10.6) at 37°C for 5 hours yield 94% phosphatidylcholine.

-

Mechanistic Insights : Density functional theory (DFT) calculations reveal that electrostatic attraction between the positively charged thioester and anionic phosphate reduces the activation energy by 7.6 kcal/mol compared to neutral analogs.

-

Environmental Compatibility : Reactions proceed efficiently in alkaline natural waters (e.g., Mono Lake, pH 9.8), achieving 76% yield in 5 hours.

Comparative Analysis of Preparation Methods

Enzymatic methods excel in specificity but face scalability limitations. Chemical approaches offer broader substrate tolerance, while enzyme-free systems align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Oleoyl-sn-glycero-3-phosphate(2-) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphatidic acids.

Reduction: Reduction reactions can convert it into diacylglycerol.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Phosphatidic acids.

Reduction: Diacylglycerol.

Substitution: Various substituted glycerophosphates.

Scientific Research Applications

Cell Signaling

1-Oleoyl-sn-glycero-3-phosphate(2-) is a potent signaling molecule involved in several cellular responses:

- Cell Proliferation: It promotes cell growth and division, particularly in cancer cells.

- Inhibition of Differentiation: This compound can inhibit the differentiation of various cell types, such as neuroblastoma and myoblasts .

- Platelet Activation: It induces platelet aggregation, playing a crucial role in hemostasis .

- Smooth Muscle Contraction: The compound is involved in the contraction of smooth muscle tissues .

- Neurite Retraction: It influences neuronal morphology by causing neurite retraction .

Inflammation and Pain

Research has highlighted the role of 1-Oleoyl-sn-glycero-3-phosphate(2-) in inflammatory pathways. It acts as a pro-inflammatory mediator, which can exacerbate conditions such as neuropathic pain and spinal cord injuries. Targeting lysophosphatidic acid receptors may provide therapeutic strategies for managing these conditions .

Cancer Research

1-Oleoyl-sn-glycero-3-phosphate(2-) has been extensively studied for its role in cancer biology. Its ability to promote tumor cell invasion and metastasis makes it a target for cancer therapies. For instance, studies have shown that inhibiting its signaling pathways can reduce tumor growth and spread in animal models .

Neurobiology

In neurobiology, this compound has been implicated in neurodegenerative diseases due to its effects on neuronal survival and function. Research indicates that elevated levels of lysophosphatidic acid following spinal cord injury can lead to increased neuronal damage and inflammation. Thus, antagonists of its receptors are being explored as potential treatments for spinal cord injuries .

Pharmacological Interventions

The pharmacological potential of 1-Oleoyl-sn-glycero-3-phosphate(2-) lies in its ability to activate protein kinase C (PKC), which is involved in various signaling pathways. This activation can lead to significant physiological changes, making it a valuable compound for drug development aimed at modulating PKC activity .

Table 1: Biological Activities of 1-Oleoyl-sn-glycero-3-phosphate(2-)

| Biological Activity | Description |

|---|---|

| Cell Proliferation | Promotes growth in cancer cells |

| Inhibition of Differentiation | Prevents differentiation in neuroblastoma cells |

| Platelet Aggregation | Induces aggregation necessary for blood clotting |

| Smooth Muscle Contraction | Facilitates contraction in vascular tissues |

| Neurite Retraction | Alters neuronal morphology |

Table 2: Applications in Research

| Field | Application Description |

|---|---|

| Cancer Research | Targeting pathways to inhibit tumor growth |

| Neurobiology | Exploring receptor antagonists for spinal cord injuries |

| Pharmacology | Developing drugs that modulate PKC activity |

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that blocking the lysophosphatidic acid receptor significantly reduced tumor growth in mouse models of breast cancer. The treatment led to decreased cell proliferation and increased apoptosis among tumor cells, highlighting the therapeutic potential of targeting this pathway.

Case Study 2: Neuroprotection Post-Injury

Research focusing on spinal cord injuries showed that administering an antagonist of the type 2 lysophosphatidic acid receptor improved recovery outcomes in mice. The treatment reduced inflammation and promoted neuronal survival, suggesting a promising avenue for therapeutic intervention post-injury.

Mechanism of Action

1-Oleoyl-sn-glycero-3-phosphate(2-) exerts its effects primarily through its role as a lipid signaling molecule. It activates specific receptors on the cell surface, leading to a cascade of intracellular events that regulate various cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets include lysophosphatidic acid receptors, which are involved in the regulation of calcium ion concentration and other signaling pathways .

Comparison with Similar Compounds

1-O-Hexadecyl-sn-glycero-3-phosphate (alkyl-LPA 16:0)

- Structure : Contains an ether-linked hexadecyl (16:0) chain at sn-1 instead of an ester bond, enhancing resistance to enzymatic degradation .

- Receptor Specificity : Binds preferentially to LPA₂ over LPA₁/₃, making it useful for studying receptor-subtype-specific effects .

- Applications : Used in lipid metabolism studies and to investigate ether lipid biosynthesis .

Lysophosphatidylcholine (LPC)

Dioctylglycerol Pyrophosphate (DGPP 8:0)

- Structure : Diacylglycerol with pyrophosphate at sn-3; shorter acyl chains (8:0) increase solubility.

- Mechanism : Acts as a competitive LPA receptor antagonist, inhibiting LPA-induced calcium mobilization and cell migration .

- Applications : Tool for dissecting LPA signaling pathways in cancer and fibrosis .

Sphingosine-1-phosphate (S1P)

- Structure : Sphingoid backbone with phosphate at position 1, structurally distinct from glycero-based LPA.

- Receptors : Signals through S1P₁–S1P₅, regulating lymphocyte trafficking and endothelial barrier integrity .

- Cross-talk : S1P and LPA receptors often co-activate downstream effectors like ERK and p38 MAPK .

Research Implications and Key Findings

- 1-Oleoyl-LPA vs. Alkyl-LPA : The ester-vs.-ether linkage impacts metabolic stability and receptor selectivity. Alkyl-LPA’s resistance to lipases makes it suitable for long-term assays .

- LPA vs. S1P : Both are bioactive lipids, but S1P’s role in immune regulation contrasts with LPA’s focus on tissue repair and fibrosis .

Q & A

Basic Research Questions

Q. What methods are recommended for extracting and purifying 1-Oleoyl-sn-glycero-3-phosphate(2−) from biological tissues?

- Methodology : The Bligh-Dyer method is widely used for lipid extraction. Homogenize tissue with a chloroform-methanol-water mixture (2:1:0.8 v/v) to form a single-phase system. Adjust proportions to ensure miscibility with tissue water. After centrifugation, the chloroform layer (containing lipids) is isolated and evaporated under nitrogen. Further purification can be achieved via silica-based column chromatography or thin-layer chromatography (TLC) .

- Validation : Confirm lipid recovery rates using gravimetric analysis or phosphate assays. Cross-validate with mass spectrometry (MS) for specificity .

Q. How should researchers handle and store 1-Oleoyl-sn-glycero-3-phosphate(2−) to ensure stability?

- Storage : Store lyophilized or in organic solvent (e.g., chloroform:methanol 2:1) at −20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Handling : Use glassware to minimize adsorption. For aqueous solutions, prepare fresh liposomes using sonication or extrusion to maintain structural integrity .

Q. What analytical techniques are used to confirm the identity and purity of 1-Oleoyl-sn-glycero-3-phosphate(2−)?

- Structural Confirmation :

- NMR : Analyze sn-1/sn-2 acyl chain positions and phosphate group conformation using P and H NMR .

- MS : Electrospray ionization (ESI)-MS in negative ion mode detects [M−H] ions (expected m/z: 435.5 for CHOP) .

- Purity Assessment :

- TLC : Use silica gel plates with chloroform:methanol:acetic acid (65:25:10) as mobile phase. Visualize with iodine vapor or phosphate-specific stains .

Advanced Research Questions

Q. How can researchers investigate the role of 1-Oleoyl-sn-glycero-3-phosphate(2−) in lipid-mediated signaling pathways?

- Experimental Design :

Lipid Vesicle Incorporation : Prepare vesicles with POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and 1-oleoyl LPA. Use extrusion (100 nm pores) for uniform size .

Cellular Assays : Treat cell lines (e.g., HEK293 or cancer cells) with LPA-containing vesicles. Measure downstream effects (e.g., calcium flux, ERK phosphorylation) via fluorescence probes or Western blot .

Receptor Binding : Use surface plasmon resonance (SPR) to quantify interactions with LPA receptors (e.g., LPAR1-6). Validate with competitive inhibitors .

Q. What strategies are employed to resolve contradictions in reported bioactivities of 1-Oleoyl-sn-glycero-3-phosphate(2−) across different experimental models?

- Source of Contradictions : Variability in lipid purity, isomer composition (sn-1 vs. sn-2 acylation), or cell-type-specific receptor expression .

- Mitigation Strategies :

- Isomer-Specific Synthesis : Use enantiomerically pure precursors and validate sn-positioning via enzymatic hydrolysis (e.g., phospholipase A selectivity for sn-2 acyl chains) .

- Standardized Assays : Compare results across models using identical lipid concentrations and vehicle controls (e.g., bovine serum albumin for aqueous delivery) .

Q. How does the structural isomerism of 1-Oleoyl-sn-glycero-3-phosphate(2−) influence its interaction with membrane-bound receptors?

- Key Structural Features :

- sn-1 vs. sn-2 Acylation : sn-1 isomers show reduced receptor affinity compared to sn-2 due to steric hindrance in the ligand-binding pocket .

- Double-Bond Geometry : The cis-9 double bond in the oleoyl chain enhances membrane fluidity and receptor docking efficiency .

- Experimental Approaches :

- Molecular Dynamics (MD) Simulations : Model interactions with LPAR1 to identify critical hydrogen bonds and hydrophobic contacts .

- Circular Dichroism (CD) : Assess conformational changes in receptor extracellular domains upon lipid binding .

Data Interpretation and Validation

Q. How can researchers validate the specificity of 1-Oleoyl-sn-glycero-3-phosphate(2−) in complex biological matrices (e.g., plasma)?

- Targeted Lipidomics : Use LC-MS/MS with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 435.5 → 153.0 for phosphate group fragmentation) .

- Immunoaffinity Depletion : Pre-treat samples with anti-LPA antibodies to confirm signal reduction in knockout controls .

Q. What are the critical controls for experiments investigating 1-Oleoyl-sn-glycero-3-phosphate(2−)-induced cellular responses?

- Negative Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.